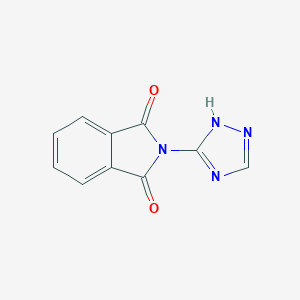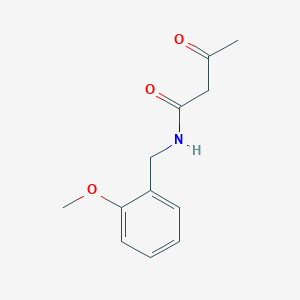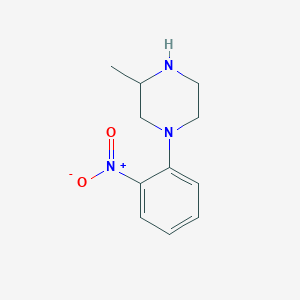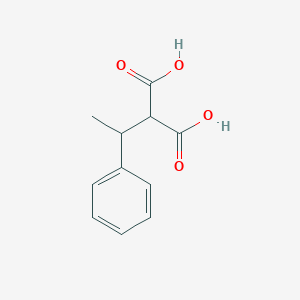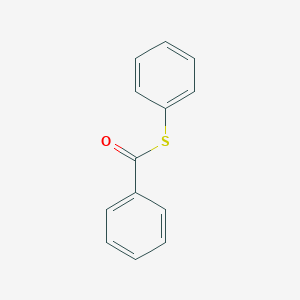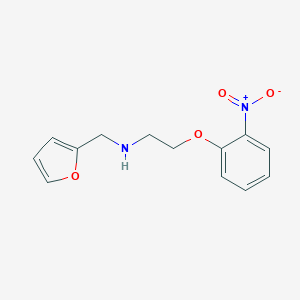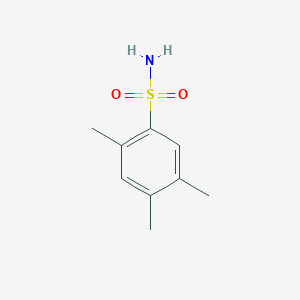
3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine, commonly known as BDF-190, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDF-190 belongs to the class of diazepines, which are heterocyclic compounds that contain a diazepine ring.
作用機序
BDF-190 acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. BDF-190 enhances the binding of GABA to the receptor and increases the chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
In cancer cells, BDF-190 induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. BDF-190 also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
生化学的および生理学的効果
The biochemical and physiological effects of BDF-190 depend on the concentration and duration of exposure. At low concentrations, BDF-190 enhances the inhibitory effects of GABA on neuronal activity, leading to anxiolytic and anticonvulsant effects. At high concentrations, BDF-190 induces apoptosis in cancer cells and inhibits their growth and proliferation.
実験室実験の利点と制限
The advantages of using BDF-190 in lab experiments include its well-defined mechanism of action, its selectivity for GABA-A receptors and cancer cells, and its potential as a lead compound for drug discovery. The limitations of using BDF-190 in lab experiments include its low solubility in aqueous solutions, its toxicity at high concentrations, and its potential off-target effects.
将来の方向性
For the research on BDF-190 include the development of more potent and selective modulators of GABA-A receptors and cancer cells, the elucidation of the molecular mechanisms underlying its effects, and the evaluation of its safety and efficacy in preclinical and clinical trials. BDF-190 may also have potential applications in other fields, such as pain management, epilepsy, and neurodegenerative disorders.
合成法
The synthesis of BDF-190 involves the reaction of 4-bromobenzaldehyde and aniline in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 1,2-dibromoethane and potassium carbonate to yield BDF-190. The synthesis of BDF-190 is a multistep process that requires careful handling of reagents and purification of the final product.
科学的研究の応用
BDF-190 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, BDF-190 has been shown to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety, depression, and sleep. BDF-190 has also been studied for its potential use as an anticonvulsant and anxiolytic agent.
In cancer research, BDF-190 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BDF-190 has also been studied for its potential use as a chemotherapeutic agent in the treatment of various types of cancer.
In drug discovery, BDF-190 has been used as a lead compound for the development of novel drugs that target GABA-A receptors and cancer cells. BDF-190 has also been used as a tool compound for the study of GABA-A receptors and cancer biology.
特性
CAS番号 |
25649-79-0 |
|---|---|
製品名 |
3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine |
分子式 |
C23H16Br2N2 |
分子量 |
480.2 g/mol |
IUPAC名 |
3,7-bis(4-bromophenyl)-5-phenyl-4H-diazepine |
InChI |
InChI=1S/C23H16Br2N2/c24-20-10-6-17(7-11-20)22-14-19(16-4-2-1-3-5-16)15-23(27-26-22)18-8-12-21(25)13-9-18/h1-14H,15H2 |
InChIキー |
OYVWDLHFSZMHTI-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=NN=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
正規SMILES |
C1C(=CC(=NN=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



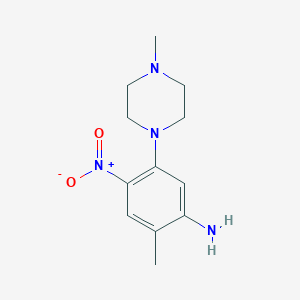



![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)

